molecular formula C10H20N2O B15263677 3-Amino-3-(4-methylcyclohexyl)propanamide

3-Amino-3-(4-methylcyclohexyl)propanamide

Cat. No.: B15263677
M. Wt: 184.28 g/mol
InChI Key: ZHAQMGKIRREKRK-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylcyclohexyl)propanamide is a chemical compound with the molecular formula C₁₀H₂₀N₂O. It is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanamide group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methylcyclohexyl)propanamide typically involves the reaction of 4-methylcyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methylcyclohexyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-3-(4-methylcyclohexyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methylcyclohexyl)propanamide
  • (3S)-3-Amino-3-(4-methylcyclohexyl)propanamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a methyl-substituted cyclohexyl ring and an amino group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-amino-3-(4-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)

InChI Key

ZHAQMGKIRREKRK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CC(=O)N)N

Origin of Product

United States

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